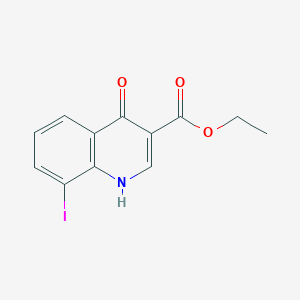

Ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate

CAS No.: 49713-42-0

Cat. No.: VC8468291

Molecular Formula: C12H10INO3

Molecular Weight: 343.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 49713-42-0 |

|---|---|

| Molecular Formula | C12H10INO3 |

| Molecular Weight | 343.12 g/mol |

| IUPAC Name | ethyl 8-iodo-4-oxo-1H-quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C12H10INO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) |

| Standard InChI Key | HQRQWIBERSITPY-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2I |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2I |

Introduction

Chemical Identity and Structural Features

Table 1: Key Physicochemical Properties

Spectral and Computational Data

Synthesis and Synthetic Modifications

Synthetic Routes

The synthesis of ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate typically involves multi-step sequences starting from simpler quinoline precursors. A plausible route, inferred from analogous compounds , includes:

-

Iodination: Direct electrophilic iodination of a preformed quinoline core at the 8-position using iodine monochloride (ICl) or (NIS) in acidic media.

-

Esterification: Introduction of the ethyl ester group via reaction with ethyl chloroformate or ethanol under Mitsunobu conditions.

-

Hydroxylation: Oxidation or hydrolysis to install the 4-hydroxy group, possibly using potassium permanganate or acidic/alkaline conditions.

Purification and Characterization

Purification is typically achieved via column chromatography or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) purity data, though unreported, can be assumed to exceed 95% for research-grade material . Melting points and solubility profiles remain undetermined but are critical for practical handling; quinoline derivatives often exhibit limited water solubility and moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO).

Physicochemical and Stability Properties

Thermal Stability

Thermogravimetric analysis (TGA) data are unavailable, but the presence of an iodine atom (atomic radius ≈ 1.98 Å) may reduce thermal stability compared to non-halogenated quinolines due to increased molecular weight and potential for C–I bond cleavage at elevated temperatures. Differential scanning calorimetry (DSC) could reveal phase transitions or decomposition events critical for storage and processing.

Solubility and Partitioning

The logP (octanol-water partition coefficient), a key determinant of bioavailability, is estimated to be moderately lipophilic (~2.5–3.5) based on the iodine and ester functionalities. Aqueous solubility is likely enhanced under basic conditions due to deprotonation of the 4-hydroxy group (), forming a water-soluble phenolate ion .

Applications in Pharmaceutical and Materials Chemistry

Biological Activity

While direct biological data for ethyl 4-hydroxy-8-iodoquinoline-3-carboxylate are scarce, quinolines are renowned for antimicrobial, anticancer, and antimalarial properties. The iodine atom may confer radio-opacity or serve as a handle for further functionalization in drug discovery . For example, iodoquinolines are precursors in the synthesis of - or -labeled tracers for imaging or radiotherapy .

Materials Science Applications

The planar quinoline core and iodine’s polarizability suggest potential in organic electronics, such as electron-transport materials in organic light-emitting diodes (OLEDs). Comparative studies with the methoxy analog (CID 304556) could elucidate the impact of halogen vs. alkoxy substituents on charge-carrier mobility .

Comparison with Structural Analogs

Ethyl 6-Fluoro-4-Hydroxy-8-Iodoquinoline-3-Carboxylate

The fluorinated analog (CID 115649515) differs by a fluorine atom at C6, which enhances electronegativity and metabolic stability. This substitution reduces the molecular weight to 361.11 g/mol and alters the electronic profile, potentially improving binding affinity in biological targets .

Ethyl 4-Hydroxy-8-Methoxyquinoline-3-Carboxylate

Replacing iodine with methoxy (CID 304556) eliminates halogen-related reactivity but introduces steric hindrance and hydrogen-bond acceptor capacity. The methoxy derivative’s lower molecular weight (247.25 g/mol) and higher solubility make it preferable for certain synthetic applications .

Table 2: Comparative Analysis of Quinoline Derivatives

| Property | Ethyl 4-Hydroxy-8-Iodoquinoline-3-Carboxylate | Ethyl 6-Fluoro-4-Hydroxy-8-Iodoquinoline-3-Carboxylate | Ethyl 4-Hydroxy-8-Methoxyquinoline-3-Carboxylate |

|---|---|---|---|

| Molecular Formula | |||

| Molecular Weight (g/mol) | 343.12 | 361.11 | 247.25 |

| Key Substituent | Iodine (C8) | Fluorine (C6), Iodine (C8) | Methoxy (C8) |

| Potential Applications | Radiopharmaceuticals, OLEDs | Antimicrobial agents | Organic synthesis intermediates |

Future Research Directions

Targeted Drug Delivery

Functionalization of the 4-hydroxy group with prodrug moieties (e.g., phosphate esters) could enhance aqueous solubility and tissue specificity. Conjugation to nanoparticles or antibodies may enable targeted delivery in cancer therapy .

Catalytic Applications

The iodine atom’s role in cross-coupling reactions (e.g., Suzuki-Miyaura) remains unexplored. Palladium-catalyzed couplings could diversify the quinoline scaffold, generating libraries of derivatives for high-throughput screening .

Environmental Remediation

Investigating advanced oxidation processes (AOPs) for degrading iodinated quinolines in wastewater is critical. Ozonation or photocatalytic degradation could mitigate environmental persistence while elucidating breakdown pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume